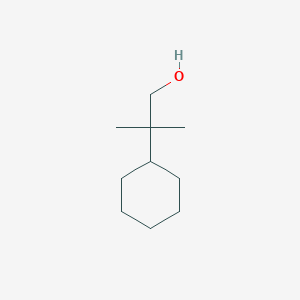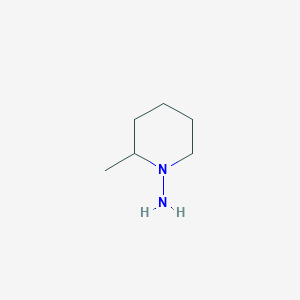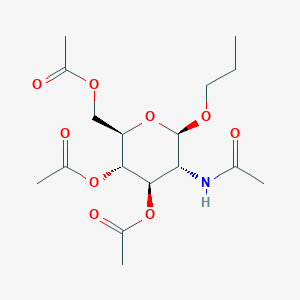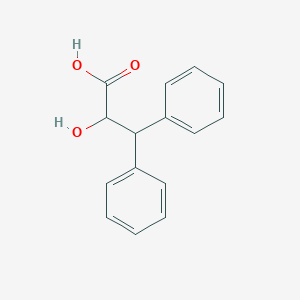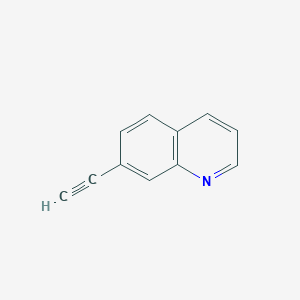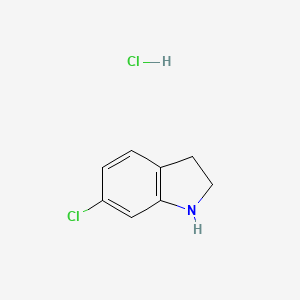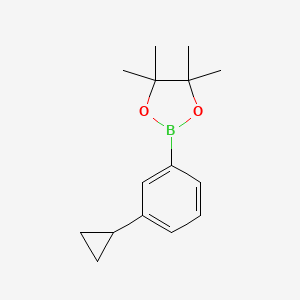
2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
概要
説明
The compound “2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” appears to contain a phenyl group (a ring of 6 carbon atoms, akin to benzene), a cyclopropyl group (a ring of 3 carbon atoms), and a dioxaborolane group (a ring containing boron, oxygen, and carbon atoms). The presence of these groups can influence the compound’s properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the groups present in it. For instance, the phenyl group is planar due to the sp2 hybridization of its carbon atoms, while the cyclopropyl group is likely to introduce some strain into the molecule due to its small ring size .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For instance, the presence of the phenyl group could contribute to its aromaticity, while the cyclopropyl group could introduce ring strain .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Novel Derivatives : The compound has been used in the synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives, which showed inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).
- Development of Boron-Containing Stilbene Derivatives : It has been utilized to synthesize boron-containing stilbene derivatives, which are potential intermediates for producing new materials for LCD technology and have potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).
- Allylating Agent for Synthesis : The compound has been identified as an allylating reagent for preparing homoallylic alcohols and amines (Ramachandran & Gagare, 2010).
Potential Therapeutic Applications
- Lipogenic Inhibitors : Derivatives of this compound have been shown to inhibit lipogenesis and cholesterol biosynthesis in mammalian hepatocytes, suggesting potential as lipid-lowering drugs (Das et al., 2011).
- Synthesis of Silicon-Based Drugs : It has been used in the synthesis of silicon-based drugs and odorants, as demonstrated in the alternative synthesis of the retinoid agonist disila-bexarotene (Büttner et al., 2007).
Material Science and Electronics
- Synthesis of Polyenes for LCD Technology : Research indicates its use in synthesizing polyenes, which could be used in new materials for LCD technology (Das et al., 2015).
- Polymer Synthesis for Organic Electronics : The compound has been incorporated in the synthesis of polymers for potential use in organic electronics (Welterlich et al., 2012).
Chemical Analysis and Synthesis Techniques
- Characterization and Synthesis Methods : Studies have focused on the electrochemical properties, synthesis techniques, and crystal structure analysis of derivatives of this compound, contributing to a better understanding of its chemical behavior (Fandrick et al., 2012), (Huang et al., 2021).
特性
IUPAC Name |
2-(3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-7-5-6-12(10-13)11-8-9-11/h5-7,10-11H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNQNDFTCALSPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623715 | |
| Record name | 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
627526-56-1 | |
| Record name | 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


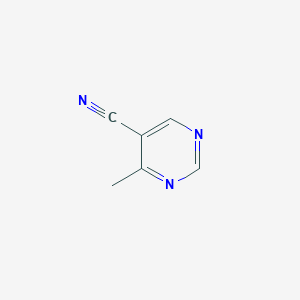
![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)
![5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1358319.png)
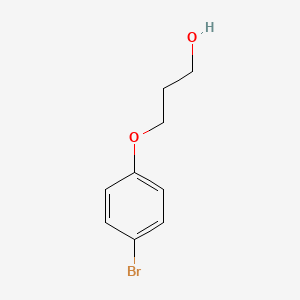
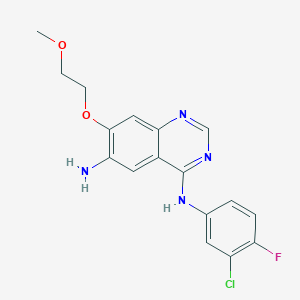
![1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B1358326.png)
